

Application Notes and Protocols for Rhodamine 800 Conjugation to Antibodies and Proteins

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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of the near-infrared fluorescent dye, **Rhodamine 800**, to antibodies and other proteins. This process is essential for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and Western blotting.

Introduction

Rhodamine 800 is a fluorescent dye that operates in the near-infrared (NIR) spectrum, offering significant advantages for biological imaging. Its long excitation and emission wavelengths minimize autofluorescence from biological samples, leading to a higher signal-to-noise ratio and deeper tissue penetration. Covalent labeling of antibodies and proteins with **Rhodamine 800** is most commonly achieved through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye, which readily reacts with primary amine groups on the protein to form stable amide bonds.

Quantitative Data Summary

The photophysical and conjugation properties of **Rhodamine 800** are critical for successful labeling and experimental design. The following table summarizes key quantitative data for **Rhodamine 800** NHS ester.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~682 nm	[1][2]
Emission Maximum (λ_{em})	~704 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~80,000 $\text{cm}^{-1}\text{M}^{-1}$ (in aqueous buffer)	[3]
Quantum Yield (Φ)	~0.37 (in PBS with 10% ethanol)	
Recommended Molar Ratio (Dye:Protein)	10:1 to 15:1 for initial optimization	
Optimal Degree of Labeling (DOL)	2 - 10	

Experimental Protocols

Protocol 1: Rhodamine 800 NHS Ester Conjugation to an Antibody (IgG)

This protocol describes the labeling of a typical IgG antibody with **Rhodamine 800** NHS ester.

Materials:

- Purified IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **Rhodamine 800** NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification Resin (e.g., Sephadex G-25)
- Spin columns or gravity-flow columns
- Spectrophotometer

Procedure:

- **Antibody Preparation:**
 - If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS (pH 7.2-7.4).
 - Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.
- **Rhodamine 800 NHS Ester Stock Solution Preparation:**
 - Allow the vial of **Rhodamine 800** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of **Rhodamine 800** NHS ester in anhydrous DMSO immediately before use. Do not store the stock solution.
- **Conjugation Reaction:**
 - Calculate the required volume of the **Rhodamine 800** stock solution for a 10-15 fold molar excess to the antibody.
 - Slowly add the calculated volume of the **Rhodamine 800** stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purification of the Conjugate:**
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
 - Apply the conjugation reaction mixture to the column.
 - Elute the conjugate with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody. Unconjugated dye will elute later.
 - Collect the fractions containing the labeled antibody.

- Characterization of the Conjugate (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of **Rhodamine 800** (~682 nm, Amax).
 - Calculate the protein concentration and the DOL using the following formulas:
 - Protein Concentration (M) = $[A280 - (Amax * CF)] / \epsilon_{protein}$
 - Dye Concentration (M) = $Amax / \epsilon_{dye}$
 - DOL = Dye Concentration / Protein Concentration
 - Where:
 - CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
 - $\epsilon_{protein}$ is the molar extinction coefficient of the antibody (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of **Rhodamine 800** ($\sim 80,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Storage:
 - Store the labeled antibody at 4°C , protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C .

Protocol 2: Application in Western Blotting for EGFR Signaling Pathway Analysis

This protocol outlines the use of a **Rhodamine 800**-conjugated secondary antibody to detect a primary antibody against a phosphorylated protein in the EGFR signaling pathway.

Materials:

- Cell lysate containing the target protein (e.g., phosphorylated ERK)

- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK)
- **Rhodamine 800**-conjugated secondary antibody (e.g., anti-rabbit IgG)
- Wash buffer (TBST)
- Near-infrared imaging system

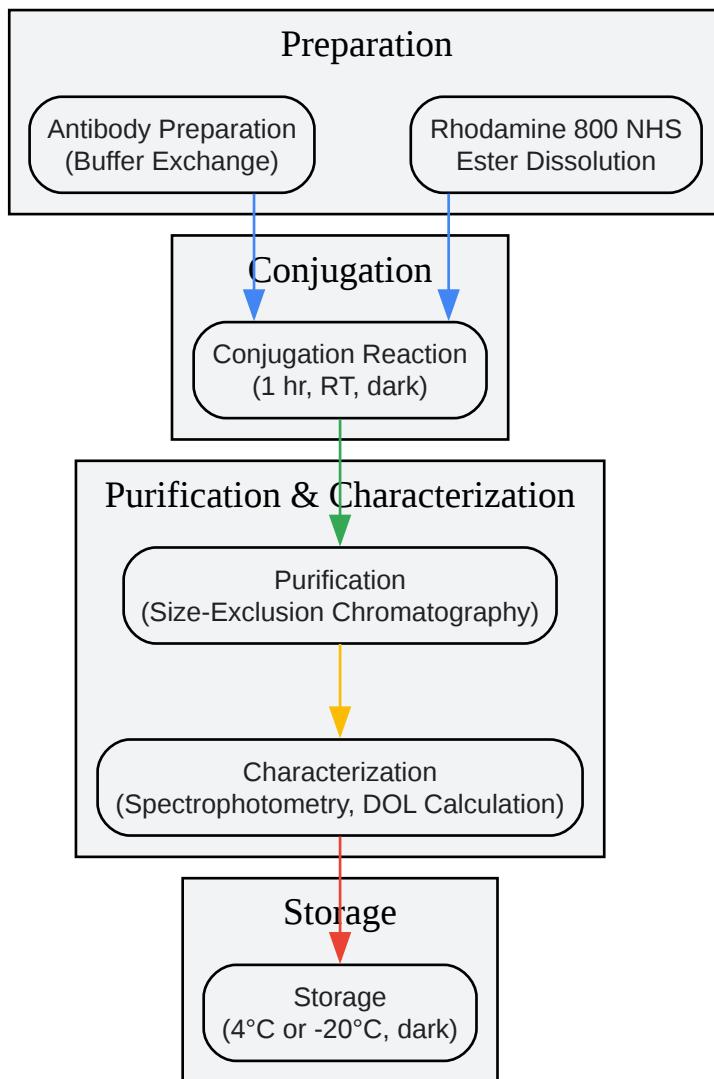
Procedure:

- SDS-PAGE and Western Blot Transfer:
 - Separate the proteins in the cell lysate by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with wash buffer.
 - Incubate the membrane with the **Rhodamine 800**-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash the membrane three times for 10 minutes each with wash buffer.
- Imaging:

- Image the membrane using a near-infrared imaging system capable of detecting fluorescence in the 700-800 nm range.

Visualizations

Experimental Workflow: Antibody Conjugation

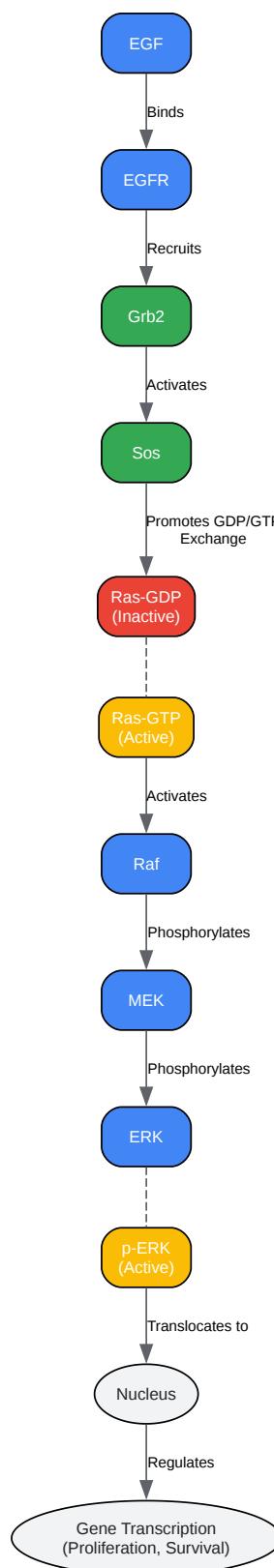


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Caption: Workflow for **Rhodamine 800** conjugation to an antibody.

Signaling Pathway: EGFR-MAPK Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. The Ras-Raf-MEK-ERK (MAPK) cascade is a major downstream branch of EGFR signaling.

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Caption: Simplified EGFR to MAPK signaling pathway.

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